An In-depth Technical Guide to the Chemical Properties of 1,4-Dichlorobenzene-d4
An In-depth Technical Guide to the Chemical Properties of 1,4-Dichlorobenzene-d4
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and safety information for 1,4-Dichlorobenzene-d4 (CAS No. 3855-82-1). The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated compounds as internal standards, tracers, or in mechanistic studies.
Core Chemical and Physical Properties
1,4-Dichlorobenzene-d4 is the deuterated analog of 1,4-Dichlorobenzene, where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various analytical applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] At room temperature, it exists as colorless, hygroscopic crystals.[3] It is a combustible solid that can sublime at ordinary temperatures.[4]
Table 1: Physical and Chemical Properties of 1,4-Dichlorobenzene-d4
| Property | Value | Source |
| Chemical Formula | C₆D₄Cl₂ | [5] |
| IUPAC Name | 1,4-dichloro-2,3,5,6-tetradeuteriobenzene | [3] |
| CAS Number | 3855-82-1 | [3][5] |
| Molecular Weight | 151.03 g/mol | [3] |
| Appearance | Colorless hygroscopic crystals | [3] |
| Melting Point | 52-54 °C | [6] |
| Boiling Point | 173-175 °C (at 1013 hPa) | [6][7] |
| Density | 1.25 to 1.46 g/cm³ | [8] |
| Flash Point | 66 °C | [8] |
| Solubility in Water | 0.08 g/L | [7] |
| Vapor Pressure | 0.8 hPa (at 20 °C) | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 1,4-Dichlorobenzene-d4. The following table summarizes key spectral information.
Table 2: Spectroscopic Data for 1,4-Dichlorobenzene-d4
| Spectroscopic Technique | Key Data Points | Source |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 150, m/z 2nd Highest: 152, m/z 3rd Highest: 115 | [3] |
| Infrared (IR) Spectroscopy | Available from NIST/EPA Gas-Phase Infrared Database and SpectraBase. | [3][9] |
| Nuclear Magnetic Resonance (NMR) | Used as a solvent for NMR spectroscopy at elevated temperatures (e.g., 80 °C) due to its solubility properties. | [10] |
Experimental Methodologies and Protocols
While specific experimental protocols for the generation of all cited data are proprietary to the data sources, this section outlines the standard methodologies used for the characterization of compounds like 1,4-Dichlorobenzene-d4.
Synthesis
The production of the non-deuterated 1,4-Dichlorobenzene involves the chlorination of benzene using a catalyst like ferric chloride.[11] The 1,4-isomer is then purified from other isomers, such as the 1,2-isomer, through fractional crystallization, taking advantage of its higher melting point.[11] The synthesis of the deuterated analog involves similar chemistry using deuterated benzene as a starting material.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a primary technique for identifying and quantifying volatile and semi-volatile organic compounds.
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Sample Preparation : A solution of 1,4-Dichlorobenzene-d4 is prepared in a suitable volatile solvent.
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Injection : A small volume of the sample is injected into the gas chromatograph, where it is vaporized.
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Separation : The vaporized sample is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.
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Detection (Mass Spectrometry) : As the compound elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Sample Preparation : The sample can be analyzed as a melt or in the gas phase.[3]
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Analysis : The sample is exposed to infrared radiation. The molecule absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.
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Spectrum Generation : A spectrum is generated by plotting absorbance or transmittance against the frequency of radiation. The resulting peaks are characteristic of the molecule's structure. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Due to the absence of protons, 1,4-Dichlorobenzene-d4 is primarily used as a non-interfering solvent for ¹H and ¹³C NMR of other molecules, particularly for polymers or samples with limited solubility in common NMR solvents.[2][10]
Visualizations
The following diagrams illustrate the logical flow of chemical analysis and a generalized experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4-Dichlorobenzene D4, CAS No. 3855-82-1 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. 1,4-Dichlorobenzene-d4 | C6H4Cl2 | CID 123202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1,4-Dichlorobenzene-D4 [webbook.nist.gov]
- 6. 1,4-DICHLOROBENZENE-D4 | 3855-82-1 [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. techmate.co.uk [techmate.co.uk]
- 9. 1,4-Dichlorobenzene-D4 [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]
